molecular formula C₁₅H₁₉IN₆O₄ B1140397 (3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide CAS No. 162936-24-5

(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide

Cat. No. B1140397
M. Wt: 474.25
InChI Key:
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Description

The compound of interest is a complex molecule that can be related to the broader category of nucleoside analogs and cyclic compounds with potential applications in various fields of chemistry and biology. Its synthesis, structure, and properties are crucial for understanding its potential applications and interactions.

Synthesis Analysis

The synthesis of complex molecules involving adenine or similar purine structures, like the compound , typically involves multi-step chemical reactions. For instance, Hattori and Kinoshita (1979) described the synthesis of polyamides containing uracil and adenine through the addition reaction of uracil and adenine to dimethyl methylenesuccinate, followed by hydrolysis and further chemical modifications to obtain various polyamides (Hattori & Kinoshita, 1979).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule often requires X-ray crystallography for precise determination. Ji (2006) synthesized a related compound and determined its crystal structure, providing insights into the arrangement of atoms and the spatial configuration essential for understanding the compound's chemical behavior (Ji, 2006).

Scientific Research Applications

Synthesis of Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides involves key intermediates structurally related to the mentioned compound. For instance, the process development for the synthesis of adenosine agonists highlights the catalytic dihydroxylation and subsequent transformations yielding enantiomerically pure intermediates. Such methodologies are pivotal for the production of compounds with significant therapeutic potential, particularly in antiviral and oncological research (Bannister et al., 1997).

Polyamides Incorporating Nucleobases

Research on synthesizing polyamides containing uracil and adenine showcases the incorporation of nucleobase derivatives into polymers. This approach demonstrates the compound's utility in creating biomaterials with potential applications in biotechnology and medicinal chemistry (Hattori & Kinoshita, 1979).

Anticancer and Anti-inflammatory Agents

The development of novel pyrazolopyrimidines derivatives illustrates the compound's framework in synthesizing potential anticancer and anti-inflammatory agents. Such research underscores the importance of structurally diverse entities in discovering new therapeutic agents with improved efficacy and safety profiles (Rahmouni et al., 2016).

Optical Properties and Absolute Configuration Studies

Studies on the conformation, optical properties, and absolute configuration of related compounds, including isopropylideneadenosines, provide insight into the stereochemical and photophysical properties of such molecules. This research is crucial for understanding the molecular basis of drug action and for designing molecules with specific optical properties for applications in materials science (Ivanova & Spiteller, 2011).

properties

IUPAC Name

(3aR,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21)/t7-,8+,9-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBUDLXECXRPCA-LOKDSWTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)I)N)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=C(N=C43)I)N)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide

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